(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is a derivative of the essential amino acid L-lysine. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group used in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid typically involves the protection of the amino groups of L-lysine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions are peptides with specific sequences, where the Fmoc group is removed to allow further elongation of the peptide chain .
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and vaccines.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The protected lysine can then be incorporated into a growing peptide chain, and the Fmoc group can be removed under mild conditions to expose the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, phenylmethyl ester, hydrochloride
- L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is unique due to its specific protective groups, which provide selective protection and deprotection during peptide synthesis. This allows for the precise formation of peptide bonds and the synthesis of complex peptides with high purity .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKFCDPUJPTFKG-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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